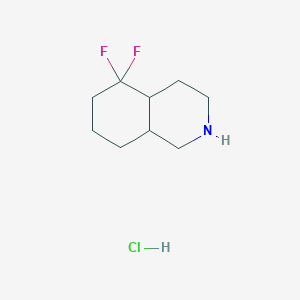

5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride

Description

5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline hydrochloride is a fluorinated isoquinoline derivative featuring a partially saturated bicyclic scaffold with fluorine atoms at the 5,5-positions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

5,5-difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2N.ClH/c10-9(11)4-1-2-7-6-12-5-3-8(7)9;/h7-8,12H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIULAPPDONVJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCC2C(C1)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a cyclohexanone derivative with a fluorinating agent in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced to form different reduced products.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 5,5-difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline hydrochloride and related compounds:

*Estimated based on structural analogs.

Key Comparisons:

Fluorination Effects: The 5,5-difluoro substitution in the target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs like the dihydroxy derivative (C₁₂H₁₈ClNO₃) . However, the octafluoro-isoindole (C₈H₈ClF₈N) exhibits even greater fluorine content, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Ring Saturation and Scaffold: Octahydro-isoquinolines (8-membered saturation) offer conformational rigidity, which may improve selectivity in biological targets. In contrast, tetrahydro analogs (6-membered) like 7,8-difluoro-1,2,3,4-tetrahydroisoquinoline are more flexible and may exhibit different pharmacokinetic profiles .

Functional Group Diversity: Methoxy and ester groups in compounds like ethyl 6,7-dimethoxy derivatives (C₁₆H₂₁NO₄) confer electron-donating properties, which could enhance interactions with aromatic receptors compared to electron-withdrawing fluorine substituents . Hydroxyl and hydroxymethyl groups in (1R,4R)-4,6-dihydroxy derivatives (C₁₂H₁₈ClNO₃) increase hydrophilicity, making them more suitable for aqueous formulations than fluorinated analogs .

Biological Implications: Fluorinated isoquinolines are often explored for central nervous system (CNS) applications due to fluorine’s ability to modulate bioavailability. The 5,5-difluoro compound’s saturation may reduce oxidative metabolism, extending half-life compared to unsaturated analogs .

Biological Activity

5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial properties and possible therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure with two fluorine atoms that may influence its interaction with biological targets. Understanding the chemical properties is essential for elucidating its biological mechanisms.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of various derivatives related to isoquinoline structures. While specific data on this compound is limited, compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Inhibition Zone (mm) at 100 mg/ml |

|---|---|---|

| A2 | Escherichia coli | 13 |

| A3 | Staphylococcus aureus | 29 |

| A4 | Escherichia coli | 16 |

| A5 | Staphylococcus aureus | 28 |

| Amoxicillin | Control | 34 |

Note: Values represent average inhibition zones measured using the agar-well diffusion method.

The compound A4 demonstrated notable efficacy against Gram-positive bacteria like Staphylococcus aureus compared to Gram-negative strains like Escherichia coli. This trend suggests that modifications in the isoquinoline structure can enhance antibacterial potency.

The exact mechanism by which this compound exerts its biological effects requires further investigation. However, it is hypothesized that the fluorine substituents may enhance lipophilicity and facilitate membrane penetration in bacterial cells.

Case Studies

While direct case studies on this specific compound are scarce in current literature, related studies provide insights into its potential applications. For instance:

- Study on Isoquinoline Derivatives : Research indicated that certain isoquinoline derivatives exhibit cytotoxic effects on various cancer cell lines. The presence of fluorine atoms in these compounds often correlates with increased bioactivity due to enhanced metabolic stability and cellular uptake.

- Antimicrobial Screening : In a comparative study involving multiple isoquinoline derivatives against resistant bacterial strains (e.g., MRSA), compounds structurally similar to this compound showed promising results in inhibiting bacterial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.